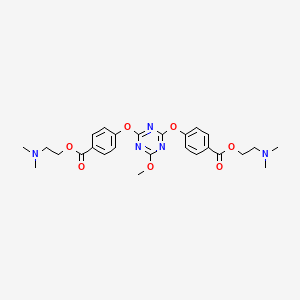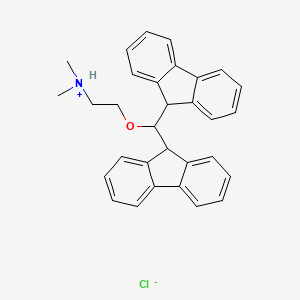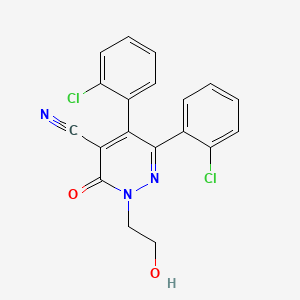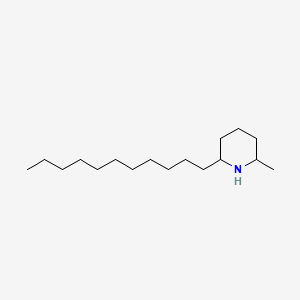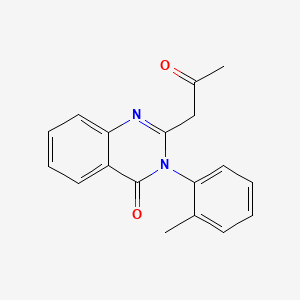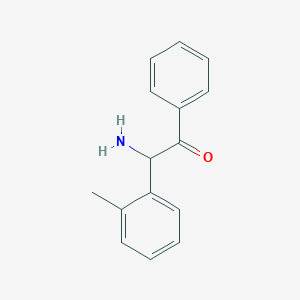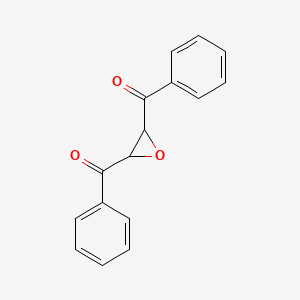
(1-((2-Hydroxypropoxy)methyl)-1,2-ethanediyl)bis(oxy(1-methyl-2,1-ethanediyl)) diacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate: is a complex organic compound that belongs to the class of diacrylates. These compounds are known for their applications in various fields, including polymer chemistry and materials science. The unique structure of this compound, featuring multiple functional groups, makes it a versatile candidate for numerous chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate typically involves the reaction of acrylate monomers with specific diols under controlled conditions. The process often requires the use of catalysts to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain a product that meets industry standards.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate groups into alcohols or other reduced forms.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium or nickel, along with appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry: In chemistry, this compound is used as a monomer in the synthesis of polymers and copolymers. Its unique structure allows for the creation of materials with specific properties, such as enhanced mechanical strength and thermal stability.
Biology: In biological research, this compound is utilized in the development of hydrogels and other biomaterials. These materials are often used in tissue engineering and drug delivery systems due to their biocompatibility and tunable properties.
Medicine: In the medical field, [1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate is explored for its potential in creating medical devices and implants. Its ability to form stable, biocompatible polymers makes it a promising candidate for various medical applications.
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity and ability to form cross-linked networks make it ideal for creating durable and resistant materials.
作用机制
The mechanism by which [1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate exerts its effects is primarily through its ability to undergo polymerization. The acrylate groups in the compound can form cross-linked networks, resulting in materials with enhanced mechanical and thermal properties. The molecular targets and pathways involved in these processes include the interaction of the acrylate groups with initiators and catalysts, leading to the formation of polymer chains.
相似化合物的比较
- Ethylene glycol diacrylate
- Diethylene glycol diacrylate
- Triethylene glycol diacrylate
Comparison: Compared to these similar compounds, [1-[(2-Hydroxypropoxy)methyl]-1,2-ethanediyl]bis[oxy(1-methyl-2,1-ethanediyl)]diacrylate offers unique advantages due to its additional functional groups. These groups provide more sites for chemical reactions, allowing for the creation of more complex and tailored materials. Additionally, the presence of hydroxypropoxy groups enhances the compound’s solubility and reactivity, making it more versatile in various applications.
属性
CAS 编号 |
94160-27-7 |
|---|---|
分子式 |
C18H30O8 |
分子量 |
374.4 g/mol |
IUPAC 名称 |
(E)-5-[2-[(E)-4-carboxy-2-methylbut-3-enoxy]-3-(2-hydroxypropoxy)propoxy]-4-methylpent-2-enoic acid |
InChI |
InChI=1S/C18H30O8/c1-13(4-6-17(20)21)8-24-11-16(12-25-10-15(3)19)26-9-14(2)5-7-18(22)23/h4-7,13-16,19H,8-12H2,1-3H3,(H,20,21)(H,22,23)/b6-4+,7-5+ |
InChI 键 |
RBRODUAWCHJULQ-YDFGWWAZSA-N |
手性 SMILES |
CC(COCC(COCC(C)O)OCC(C)/C=C/C(=O)O)/C=C/C(=O)O |
规范 SMILES |
CC(COCC(COCC(C)O)OCC(C)C=CC(=O)O)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



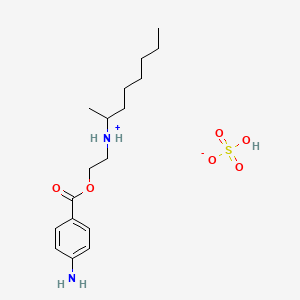
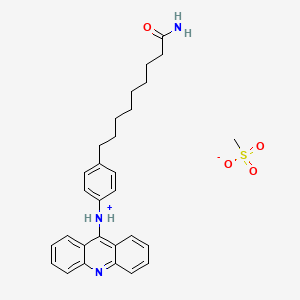
![Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)](/img/structure/B13774076.png)
